molecular formula C11H12BrNO B6201727 7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one CAS No. 113843-00-8

7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

Cat. No. B6201727
CAS RN: 113843-00-8
M. Wt: 254.1
InChI Key:
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Description

7-Bromo-3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (7-Br-Methyl-THBZ) is a synthetic compound that has been studied for its potential applications in scientific research. 7-Br-Methyl-THBZ is a member of the benzazepine class of compounds, which are known for their ability to interact with a variety of receptors and enzymes. 7-Br-Methyl-THBZ has been studied for its ability to bind to a variety of receptors, including G-protein coupled receptors (GPCRs) and ion channels. It has also been studied for its ability to modulate the activity of enzymes such as adenylyl cyclase, phosphodiesterase, and protein kinase C.

Mechanism of Action

7-Br-Methyl-THBZ is known to interact with a variety of receptors and enzymes. It has been shown to bind to G-protein coupled receptors (7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one), ion channels, and enzymes such as adenylyl cyclase, phosphodiesterase, and protein kinase C. It has also been shown to modulate the activity of these receptors and enzymes.
Biochemical and Physiological Effects
7-Br-Methyl-THBZ has been studied for its potential effects on biochemical and physiological processes. It has been shown to modulate the activity of a variety of receptors and enzymes, which can lead to changes in signal transduction pathways and other biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

7-Br-Methyl-THBZ has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. Additionally, it is known to interact with a variety of receptors and enzymes, which makes it useful for studying signal transduction pathways and other biochemical and physiological processes. However, there are some limitations to its use in laboratory experiments. For example, it is not known to interact with all types of receptors and enzymes, and its effects on biochemical and physiological processes are not well understood.

Future Directions

7-Br-Methyl-THBZ has a wide range of potential applications in scientific research, and there are many future directions that can be explored. Some potential future directions include studying its effects on other types of receptors and enzymes, exploring its potential applications in drug discovery, and investigating its effects on other biochemical and physiological processes. Additionally, further research could be done to understand the mechanism of action of 7-Br-Methyl-THBZ and its effects on signal transduction pathways.

Synthesis Methods

7-Br-Methyl-THBZ can be synthesized via a two-step process. The first step involves the reaction of 7-bromo-1-methyl-1H-benzazepin-2-one (7-Br-Methyl-BZ) with sodium hydride in dimethylformamide (DMF) to form 7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (7-Br-Methyl-THBZ). The second step involves the reaction of 7-Br-Methyl-THBZ with ethyl bromide in the presence of a base, such as sodium hydroxide, to form the desired product.

Scientific Research Applications

7-Br-Methyl-THBZ has been studied for its potential applications in scientific research. It has been used in a variety of studies, such as those related to the structure and function of G-protein coupled receptors (7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one), ion channels, and enzymes. It has also been used to study the pharmacology of various drugs and to screen for potential novel drug candidates.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-methylcyclohexanone", "4-bromoaniline", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "sodium chloride", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: 3-methylcyclohexanone is reacted with sodium ethoxide in ethanol to form the corresponding enolate.", "Step 2: The enolate is then reacted with 4-bromoaniline in the presence of acetic anhydride to form the corresponding imine.", "Step 3: Sulfuric acid is added to the reaction mixture to protonate the imine and form the corresponding intermediate.", "Step 4: The intermediate is then treated with sodium bicarbonate to form the corresponding amine.", "Step 5: The amine is then cyclized in the presence of sodium chloride to form the benzazepine ring.", "Step 6: The resulting product is then treated with magnesium sulfate to remove any remaining water.", "Step 7: The product is then extracted with ethyl acetate and washed with water to obtain the final product, 7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one." ] }

CAS RN

113843-00-8

Molecular Formula

C11H12BrNO

Molecular Weight

254.1

Purity

95

Origin of Product

United States

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